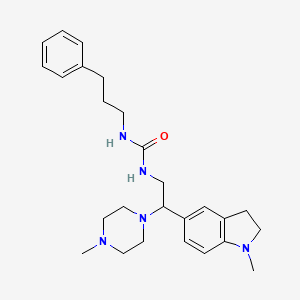
1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C26H37N5O and its molecular weight is 435.616. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Application in Catalysis and Enzyme Mimicking
Compounds with structural similarities to 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea have been utilized in the study of catalysis, particularly as models for the active sites of type 3 copper proteins. Research on unsymmetrical compartmental dinucleating ligands, which include elements like 4-methylpiperazin-1-yl, shows their potential in mimicking enzymatic activities like catecholase (Merkel et al., 2005).
Structural Characterization and Antimicrobial Properties
Studies involving compounds containing 4-methylpiperazin-1-yl have focused on structural characterization, which is crucial for understanding their biological activities. For instance, research on the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole has contributed to the understanding of its antihistaminic and antimicrobial properties (Ozbey et al., 2001).
Analgesic and Anti-cancer Activity
Certain derivatives of isothiazolo[5,4-b]pyridine, which include the 4-methylpiperazin-1-yl moiety, have been studied for their potential analgesic action. This research helps in understanding the molecular structure and potential therapeutic applications of these compounds (Karczmarzyk & Malinka, 2008). Additionally, studies on 1-(4-methylpiperazin-1-yl)isoquinolines have explored their anticancer activity, demonstrating the influence of heterocyclic substituents on their effectiveness (Konovalenko et al., 2022).
Neuropharmacology Research
Compounds structurally related to 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea have been investigated in neuropharmacology. For example, research into neurokinin-1 receptor antagonists that include similar structural components has shown potential for clinical application in treating conditions like depression and emesis (Harrison et al., 2001).
Anticonvulsant and Antimicrobial Studies
The flexibility of the phenylpropylurea scaffold, a structural component similar to the compound , has been explored in the synthesis of new hybrid compounds. These compounds, combining elements from known antiepileptic drugs, have shown promising anticonvulsant activity (Kamiński et al., 2015). Moreover, the synthesis of substituted quinazolines with antimicrobial properties, incorporating elements like 4-methylpiperazin-1-yl, has been a significant area of study (Buha et al., 2012).
Cardiac Myosin Activation
Research on the activation of cardiac myosin ATPase using flexible urea derivatives, which are structurally related to the compound , has shown potential for treating systolic heart failure (Manickam et al., 2017).
properties
IUPAC Name |
1-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O/c1-29-15-17-31(18-16-29)25(22-10-11-24-23(19-22)12-14-30(24)2)20-28-26(32)27-13-6-9-21-7-4-3-5-8-21/h3-5,7-8,10-11,19,25H,6,9,12-18,20H2,1-2H3,(H2,27,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWMQWUOOHCVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NCCCC2=CC=CC=C2)C3=CC4=C(C=C3)N(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate](/img/structure/B2432342.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2432343.png)
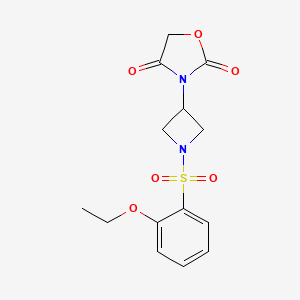
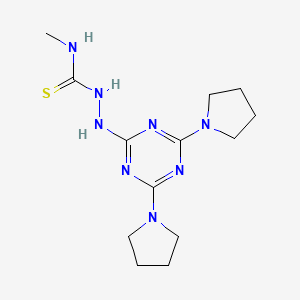
![1-butyl-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2432348.png)
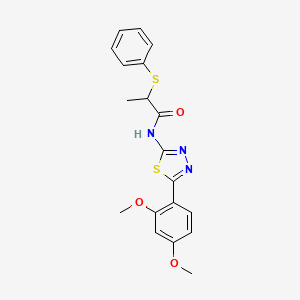

![5-((4-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2432355.png)
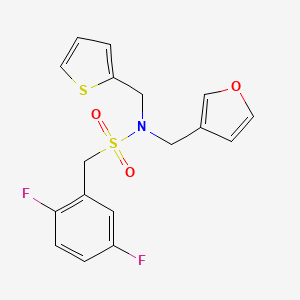
![1,2,5-Oxadiazol-3-amine, 4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B2432359.png)
![2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide](/img/structure/B2432360.png)

![N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B2432364.png)
![5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2432365.png)